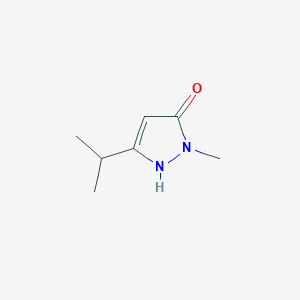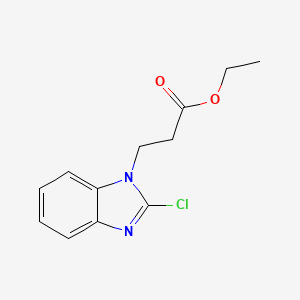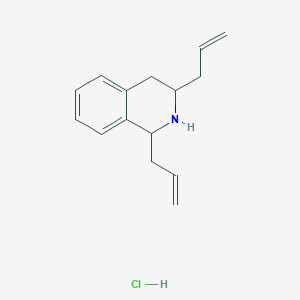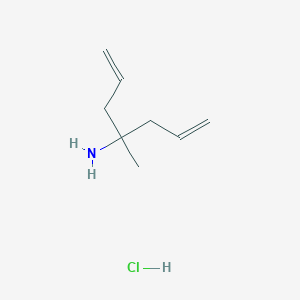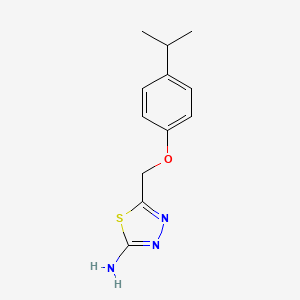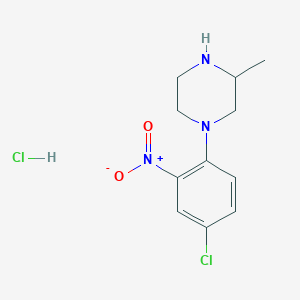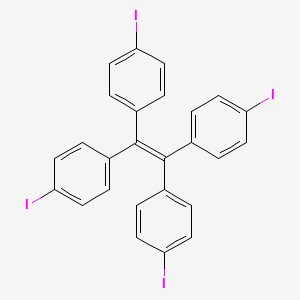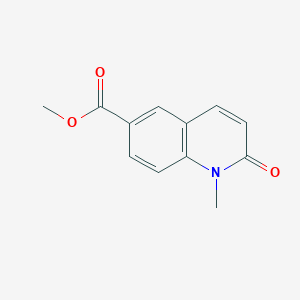
Tris(4-bromophenyl)phosphane
描述
Tris(4-bromophenyl)phosphane is an organophosphorus compound with the molecular formula C18H12Br3P. It is characterized by a phosphorus atom bonded to three 4-bromophenyl groups. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)phosphane can be synthesized through the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{P(C}_6\text{H}_4\text{Br})_3 + 3 \text{MgClBr} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the bromine atoms are replaced by other substituents.
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Arylboronic acids or esters are coupled with aryl halides in the presence of a palladium catalyst and a base.
Sonogashira Coupling: Terminal alkynes are coupled with aryl halides using a palladium catalyst and a copper co-catalyst.
Negishi Coupling: Organozinc reagents are coupled with various organic electrophiles using a palladium catalyst.
科学研究应用
Chemistry: Tris(4-bromophenyl)phosphane is extensively used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are crucial in catalysis and synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in synthesizing biologically active compounds through cross-coupling reactions is significant.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and organic semiconductors. Its bromine atoms influence interactions with other molecules, making it valuable in material science.
作用机制
Tris(4-bromophenyl)phosphane acts primarily as a ligand in catalytic processes. It coordinates with metal centers, influencing their reactivity and stability. In cross-coupling reactions, it facilitates the formation of carbon-carbon bonds by stabilizing the palladium catalyst and enhancing its reactivity.
相似化合物的比较
Tris(4-methylphenyl)phosphane: Similar structure but with methyl groups instead of bromine atoms.
Tris(4-fluorophenyl)phosphane: Contains fluorine atoms instead of bromine.
Tris(4-chlorophenyl)phosphane: Contains chlorine atoms instead of bromine.
Uniqueness: Tris(4-bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in additional reactions and influence the electronic properties of the compound. This makes it particularly useful in specific catalytic and material science applications .
属性
IUPAC Name |
tris(4-bromophenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRACXJRJFIBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


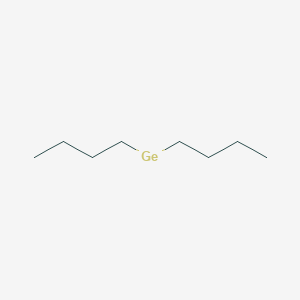
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
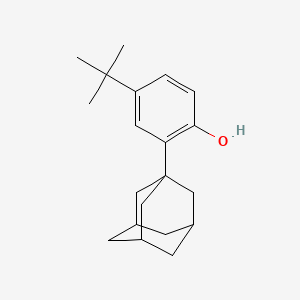
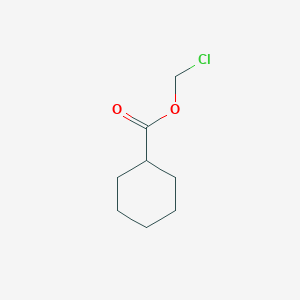
![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B3122024.png)

